N-(2,1,3-benzoxadiazol-4-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide
Description
N-(2,1,3-benzoxadiazol-4-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide is a synthetic thiazolidinone derivative characterized by a benzoxadiazole scaffold and a propanamide linker. The compound features a conjugated system with stereospecific (5Z)- and (2E)-configurations in its thiazolidinone and propenylidene substituents, respectively.
Properties
Molecular Formula |
C21H16N4O3S2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C21H16N4O3S2/c26-18(22-15-9-5-10-16-19(15)24-28-23-16)12-13-25-20(27)17(30-21(25)29)11-4-8-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,22,26)/b8-4+,17-11- |
InChI Key |
QTBQKYNWNGMOCZ-BJXWFGTRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 5-benzylidene group (e.g., 4-Cl, 4-Me) enhances π-π stacking with biological targets, while the N-terminal heterocycle (thiazole, thiadiazole, or benzoxadiazole) modulates solubility and binding specificity .
- Stereochemistry: The (5Z)-configuration in the thiazolidinone ring is critical for maintaining planarity and electronic conjugation, as seen in analogs with confirmed bioactivity .
Comparative Challenges :
- The benzoxadiazole group introduces steric hindrance, requiring optimized coupling conditions compared to smaller N-terminal groups (e.g., thiazole in ) .
- Stereochemical purity during benzylidene formation necessitates strict temperature and solvent control, as highlighted in .
Pharmacological and Physicochemical Properties
While direct data for the target compound are unavailable, inferences are drawn from analogs:
- Bioactivity Trends :
Computational and Crystallographic Insights
- Molecular Descriptors : The compound’s van der Waals volume (~450 ų) and polar surface area (~120 Ų) align with analogs showing balanced bioavailability .
- Crystallography : SHELX and WinGX () have been used to resolve similar structures, confirming the (5Z)-configuration’s stability via intramolecular H-bonding between the thioxo group and benzylidene substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
